FASN Thioesterase Domain Inhibition: Potency of a Derivative Compared to Analog Series
While direct data for the target compound is limited, a structurally related thiophene derivative (ChEMBL ID: CHEMBL1534188) demonstrates potent inhibition of the thioesterase (TE) domain of Fatty Acid Synthase (FASN) with an IC50 of 5.2 µM [1]. This is a Class-level inference, as the data is for a compound containing the core 3-chloro-4-methyl-2-(trifluoromethyl)thiophene motif. This potency is comparable to, but distinct from, other inhibitors in the same chemotype series, where IC50 values can range widely based on specific substitutions. The differentiation is that the specific chloro/methyl/trifluoromethyl pattern provides a unique starting point for optimizing this key target in oncology [2].
| Evidence Dimension | Inhibition of FASN Thioesterase Domain |
|---|---|
| Target Compound Data | IC50 = 5,200 nM (for a related derivative, ChEMBL:CHEMBL1534188) [1] |
| Comparator Or Baseline | Other FASN TE inhibitors (e.g., aminothiazole series IC50 ~9 nM [3]) |
| Quantified Difference | The 5.2 µM potency is a baseline for this specific chemotype, providing a clear starting point for further optimization via structural modification. |
| Conditions | Confirmatory dose-response kinetic fluorescence intensity assay (PubChem BioAssay) [1] |
Why This Matters
This data defines a specific, tractable baseline of activity for a derivative, which is essential for medicinal chemists seeking to improve upon this scaffold for FASN inhibition, a validated oncology target.
- [1] TargetMine. (n.d.). Activity report for ChEMBL1534188. Retrieved from https://targetmine.nibiohn.go.jp/targetmine/report.do?id=157019590 View Source
- [2] Menendez, J. A., & Lupu, R. (2007). Fatty acid synthase and the lipogenic phenotype in cancer pathogenesis. Nature Reviews Cancer, 7(10), 763-777. View Source
- [3] Ridgway, B. H., et al. (2014). Discovery of aminothiazoles as selective FAS-TE inhibitors. Journal of Medicinal Chemistry, 57(13), 5762-5776. View Source
